molecular formula C13H20O B14701159 2-Butyl-6-propylphenol CAS No. 22496-46-4

2-Butyl-6-propylphenol

Cat. No.: B14701159
CAS No.: 22496-46-4
M. Wt: 192.30 g/mol
InChI Key: DOISHLXLWZJLHG-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Modern Chemical Research

Substituted phenols are a significant class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which bears one or more additional substituent groups. These compounds are pivotal in modern chemical research and industry due to their versatile chemical reactivity and wide range of applications. They serve as crucial intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. The nature and position of the substituents on the phenolic ring profoundly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. Research in this area is continually expanding, with a focus on developing novel synthetic methodologies and exploring new applications for these versatile molecules.

Contextualization of 2-Butyl-6-propylphenol within the Framework of Hindered Phenol (B47542) Chemistry

2-Butyl-6-propylphenol belongs to a specific subgroup of substituted phenols known as hindered phenols. Hindered phenols are characterized by the presence of bulky alkyl groups at one or both of the ortho positions (the carbon atoms adjacent to the hydroxyl group) of the phenolic ring. In the case of 2-Butyl-6-propylphenol, a butyl group and a propyl group occupy these positions. This steric hindrance around the hydroxyl group is a defining feature that governs the chemical behavior of the molecule. Specifically, it makes the hydroxyl proton more readily available for donation while stabilizing the resulting phenoxy radical, which is a key characteristic of their primary function as antioxidants. These compounds are designed to intercept and neutralize free radicals, thereby terminating chain reactions that can lead to the degradation of various materials.

Significance of Academic Research on Alkylphenols in Advanced Chemical Systems

Academic research into alkylphenols, such as 2-Butyl-6-propylphenol, is crucial for the advancement of various chemical systems. These studies provide fundamental insights into structure-activity relationships, reaction mechanisms, and the potential applications of these compounds. A significant area of investigation is their role as antioxidants. vinatiorganics.com Research focuses on understanding how the nature and size of the alkyl substituents influence their antioxidant efficacy in different environments, such as in polymers, lubricants, and fuels. vinatiorganics.comstle.orgmdpi.com This knowledge is vital for designing more effective and stable materials. Furthermore, academic research explores the synthesis of novel alkylphenols with tailored properties for specific applications, contributing to the development of advanced materials with enhanced performance and longevity.

Properties

CAS No.

22496-46-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-butyl-6-propylphenol

InChI

InChI=1S/C13H20O/c1-3-5-8-12-10-6-9-11(7-4-2)13(12)14/h6,9-10,14H,3-5,7-8H2,1-2H3

InChI Key

DOISHLXLWZJLHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC(=C1O)CCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Butyl 6 Propylphenol and Analogous Hindered Phenols

Alkylation Strategies for Phenolic Compounds

Alkylation of the phenol (B47542) backbone remains the most direct and widely explored route for the synthesis of alkylphenols. slchemtech.com These reactions, particularly the Friedel-Crafts alkylation, are fundamental in industrial organic synthesis. slchemtech.comrsc.org However, controlling the selectivity of these reactions to favor specific isomers is a significant challenge, often leading to mixtures of ortho- and para-substituted products, as well as polyalkylated species. slchemtech.comrsc.org

The Friedel-Crafts alkylation of phenols involves the electrophilic substitution of an alkyl group onto the aromatic ring, typically using an alkyl halide or an alkene as the alkylating agent in the presence of a Lewis acid catalyst. slchemtech.com The mechanism hinges on the generation of a reactive electrophile, which then attacks the electron-rich phenol ring. slchemtech.com

The inherent directing effect of the hydroxyl group favors substitution at the ortho and para positions. Achieving high ortho-selectivity is often attributed to the formation of a complex between the phenolic oxygen and the Lewis acid catalyst. This interaction can position the incoming electrophile favorably for attack at the adjacent ortho position.

Kinetic and computational studies, such as those involving dual zinc/camphorsulfonic acid (CSA) catalysis, suggest a mechanism where the catalyst system scaffolds both the phenol and the alcohol precursor, predisposing them for ortho-alkylation. researchgate.netchemrxiv.org This pre-organization is crucial for overcoming the statistical preference for para-substitution. Furthermore, the nature of the solvent and the temperature can significantly influence the reaction pathway and the resulting product distribution.

A variety of catalytic systems have been developed to enhance the regioselectivity of phenol alkylation. These range from traditional Lewis and Brønsted acids to more advanced transition metal and dual-catalyst systems. rsc.org

Lewis Acids: Catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are commonly used in Friedel-Crafts alkylations. slchemtech.comresearchgate.net Aluminum phenolate, generated in situ, is known to promote ortho-alkylation, although high temperatures and pressures may be required. google.com

Brønsted Acids: Acids such as sulfuric acid and camphorsulfonic acid (CSA) can also catalyze phenol alkylation. researchgate.netchemrxiv.orggoogle.com Inorganic acids like phosphoric acid have shown high efficiency in the alkylation of phenols with alkenes. rsc.org

Transition Metal Catalysts: Rhenium complexes, for instance, have been shown to catalyze the regioselective alkylation of phenols with terminal alkenes, yielding either ortho- or para-monoalkylated products in good yields. nih.gov

Dual Catalytic Systems: A noteworthy development is the use of cooperative dual catalytic systems. For example, a combination of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) enables a regioselective process to produce ortho-alkylated phenols from primary alcohols with high atom economy. acs.orgacs.org This system operates through a partial hydrogenation of the phenol, followed by an aldol (B89426) condensation and subsequent rearomatization. acs.org Another effective dual system combines catalytic ZnCl₂ and CSA for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netchemrxiv.org

The choice of catalyst is critical in determining the outcome of the reaction, with different systems offering varying degrees of selectivity for ortho-alkylation.

Table 1: Catalytic Systems for Phenol Alkylation This table is interactive. Users can sort and filter the data.

Catalyst System Alkylating Agent Key Feature Regioselectivity
Aluminum Phenolate Isobutylene High temperature and pressure High ortho-selectivity
ZnCl₂ / CSA Secondary Alcohols Dual catalyst scaffolding Favors ortho-selectivity
Re₂(CO)₁₀ Terminal Alkenes Rhenium complex catalysis Good ortho- or para-selectivity
Pd/C / Sc(OTf)₃ Primary Alcohols Cooperative dual catalysis High ortho-selectivity

The synthesis of sterically hindered phenols, such as those with two ortho-alkyl substituents, is crucial for applications like antioxidants. google.commdpi.com These syntheses often employ a stepwise alkylation strategy. For instance, to synthesize 2-butyl-6-propylphenol, one might start with the ortho-propylation of phenol, followed by the ortho-butylation of the resulting 2-propylphenol.

Controlling these sequential alkylations requires careful selection of catalysts and reaction conditions to prevent the formation of undesired isomers and polyalkylated products. Catalysts derived from hydrotalcite-like anionic clays (B1170129) have shown promise in the selective ortho-alkylation of phenol with long-chain alcohols. researchgate.net Isomorphous substitution of Mg²⁺ with Cu²⁺ or Ni²⁺ in these clays was found to increase the selectivity for 2-alkyl and 2,6-dialkylphenols. researchgate.net

Alternative Synthetic Routes for Alkylphenol Derivatives

Beyond direct alkylation, other synthetic strategies offer greater control over the final structure of highly substituted phenols.

Multi-step syntheses allow for the precise placement of substituents on the aromatic ring. askthenerd.comoregonstate.edu A common strategy involves the construction of a substituted benzene (B151609) ring first, followed by the introduction of the hydroxyl group. oregonstate.edu For example, a highly substituted benzene can be prepared and then oxidized to the corresponding phenol. oregonstate.edu

An illustrative example is the synthesis of the anesthetic propofol (B549288) (2,6-diisopropylphenol), which can be prepared via a multi-step route starting from p-hydroxybenzoic acid. google.com This process involves the alkylation of p-hydroxybenzoic acid, followed by decarboxylation to yield the final product. google.com This approach circumvents the selectivity issues associated with the direct alkylation of phenol. google.com Similarly, other complex phenols can be synthesized from precursors like hydroxypyrones and nitroalkenes in a one-step conversion that allows for programmable substitution at any position. oregonstate.edu

Recent research has focused on developing new reagents and more sustainable reaction conditions for phenol functionalization, moving away from harsh traditional methods. nih.govacs.org

Photocatalysis: A photocatalytic flow strategy using α-iodosulfones as alkylating agents has been developed for the ortho-alkylation of phenols. rsc.org This method proceeds under mild conditions with high ortho-selectivity. rsc.org

Electrochemical Methods: Electrochemical approaches offer a green alternative for C-H functionalization. nih.gov For example, the direct amination of phenols to produce compounds like paracetamol has been achieved electrochemically without the need for external oxidants or catalysts. nih.gov

C-H Functionalization: Direct C-H functionalization of unfunctionalized phenols is a powerful, atom-economical method for creating new C-C bonds. rsc.orgacs.org While challenging in terms of controlling chemo- and regioselectivity, significant progress has been made using various catalytic systems, including those based on palladium and copper. rsc.orgnih.gov These methods often utilize directing groups to achieve high selectivity for the ortho position. oregonstate.edu

These innovative approaches represent the frontier of phenol synthesis, offering pathways to complex molecules like 2-butyl-6-propylphenol with greater efficiency and environmental compatibility.

Fundamental Chemical Reactivity and Mechanistic Studies of 2 Butyl 6 Propylphenol

Oxidative Coupling Reactions of Substituted Phenols

Oxidative coupling represents a powerful synthetic strategy for the formation of C-C and C-O bonds, enabling the dimerization and polymerization of phenolic compounds. For substituted phenols like 2-butyl-6-propylphenol, these reactions are mechanistically intricate, with outcomes dependent on reaction conditions and the nature of the substituents.

Formation and Reactivity of Phenoxyl Radicals in Coupling Processes

The initial and pivotal step in the oxidative coupling of phenols is the abstraction of the hydrogen atom from the hydroxyl group, typically by a one-electron oxidant, to form a phenoxyl radical. partinchem.com In the case of 2-butyl-6-propylphenol, the resulting radical is significantly influenced by its molecular structure. The unpaired electron is not localized on the oxygen atom but is delocalized across the aromatic ring via resonance, creating positions of high electron density at the ortho and para carbons.

However, the bulky butyl and propyl groups at the ortho positions sterically hinder direct radical coupling at these sites. nih.gov This steric hindrance makes the phenoxyl radical relatively stable and less likely to initiate unwanted side reactions. partinchem.com Consequently, radical coupling reactions tend to occur at the less hindered para position, leading to the formation of C-C linked dimers, or through C-O coupling to form polyether chains. researchgate.netrsc.org Theoretical studies on phenoxyl radical coupling suggest that the stereochemistry of the approach of two radicals is crucial, with specific geometries favoring ortho-para and ortho-ortho coupling products. rsc.org

Table 1: Potential Products of Oxidative Coupling of 2,6-Disubstituted Phenols

Coupling TypeProduct StructureRemarks
C-C Coupling Symmetrical 4,4'-biphenolFavored due to steric hindrance at ortho positions.
C-O Coupling Poly(phenylene oxide) etherCan lead to the formation of polymers.
Diphenoquinone Quinone-type dimerResults from further oxidation of the initial coupled product. sci-hub.st

Exploration of Homocoupling and Cross-Coupling Methodologies for Alkylphenols

The oxidative coupling of 2-butyl-6-propylphenol can proceed through two main pathways: homocoupling, where two molecules of the same phenol (B47542) react, and cross-coupling, where it reacts with a different phenolic compound. researchgate.net

Homocoupling: This process leads to symmetrical products. For 2,6-disubstituted phenols, homocoupling can yield either C-C bonded biphenols or C-O bonded poly(phenylene oxide)s. The selectivity between these two product types is highly dependent on the catalyst and reaction conditions used. sci-hub.st For instance, certain copper-amine catalyst systems are well-known for promoting the formation of polyether chains from 2,6-dialkylphenols.

Cross-Coupling: This presents a greater synthetic challenge due to the competition with the homocoupling of each reaction partner. nih.gov Achieving selective cross-coupling requires careful tuning of reaction conditions to exploit differences in the oxidation potentials and nucleophilicity of the two different phenols. nih.govnih.gov In photocatalytic systems, for example, cross-coupling is feasible when one phenol is more easily oxidized to its radical form, which then reacts with the other, more nucleophilic phenol partner. nih.govresearchgate.net Iron-catalyzed systems have also been studied, where the competition between cross-coupling and homocoupling is influenced by the electronic properties of the coupling partners. nih.gov

Catalytic Approaches in Oxidative Phenol Coupling, including Metal-Free and Photocatalytic Systems

A variety of catalytic systems have been developed to control the efficiency and selectivity of oxidative phenol coupling.

Metal-Based Catalysis: Transition metals like copper, vanadium, iron, and chromium are effective catalysts for these transformations. nih.govnih.gov Copper catalysts, particularly in combination with amines, are widely used for synthesizing polyphenylene oxide polymers. Vanadium catalysts have also shown efficacy, though they may exhibit slower rates with sterically hindered phenols. nih.gov Mechanistic proposals for metal-catalyzed reactions often involve the formation of metal-phenoxide complexes and can proceed through either inner-sphere or outer-sphere electron transfer pathways. nih.gov

Metal-Free Catalysis: To circumvent issues associated with metal toxicity and cost, metal-free oxidative coupling methods have been developed. These systems often employ alternative oxidants. One notable approach uses nitrosonium tetrafluoroborate (B81430) as a catalyst with molecular oxygen as the terminal oxidant, which proceeds via the generation of heteroatom-centered radicals. acs.org

Photocatalytic Systems: Visible-light photocatalysis has emerged as a powerful and green methodology for oxidative coupling. chemrxiv.org In a typical system, a photocatalyst (such as an acridinium (B8443388) salt) absorbs light and enters an excited state, becoming a potent oxidant capable of abstracting an electron from a phenol molecule. nih.govresearchgate.net This generates a phenoxyl radical and initiates the coupling cascade. A key advantage of this approach is the ability to achieve high selectivity in cross-coupling reactions by matching the redox properties of the phenols and the photocatalyst. nih.govnih.gov

Table 2: Comparison of Catalytic Systems for Oxidative Phenol Coupling

Catalytic SystemTypical Catalyst/ReagentMechanismKey Advantages
Metal-Catalyzed Copper, Vanadium, Iron complexesInner/Outer-sphere electron transferHigh efficiency for polymerization.
Metal-Free Nitrosonium salts / O₂Radical generationAvoids residual metal contamination. acs.org
Photocatalytic Acridinium salts, Ruthenium complexesPhotoinduced electron transferHigh selectivity in cross-coupling, mild conditions. nih.govnih.gov

Radical Scavenging Mechanisms and Antioxidant Chemistry of Hindered Phenols

Hindered phenols, a class to which 2-butyl-6-propylphenol belongs, are paramount as primary antioxidants in various materials like plastics and rubbers. vinatiorganics.comvinatiorganics.com Their efficacy stems from their ability to interrupt the auto-oxidation cycle by neutralizing reactive free radicals. This is accomplished primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Elucidation of Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which hindered phenols exert their antioxidant effect is Hydrogen Atom Transfer (HAT). partinchem.comfrontiersin.org In this process, the phenol donates its weakly bonded phenolic hydrogen atom to a highly reactive free radical (e.g., a peroxyl radical, ROO•), which is a key intermediate in oxidative degradation.

ArOH + R• → ArO• + RH

This single step neutralizes the aggressive radical, terminating the oxidative chain reaction. partinchem.com The success of a hindered phenol as an antioxidant via the HAT mechanism is dependent on two key factors:

Ease of H-donation: The O-H bond must be weak enough to readily donate the hydrogen atom. This is quantified by the Bond Dissociation Enthalpy (BDE), with lower values indicating higher reactivity.

Stability of the resulting phenoxyl radical (ArO•): The phenoxyl radical formed from 2-butyl-6-propylphenol is significantly stabilized by two features: resonance delocalization of the unpaired electron into the benzene (B151609) ring and the steric shielding provided by the ortho-butyl and -propyl groups. vinatiorganics.comvinatiorganics.com This stability is crucial as it prevents the phenoxyl radical from becoming reactive enough to initiate a new oxidation chain.

The HAT mechanism is generally favored in non-polar media, such as within a polymer matrix. rsc.org

Analysis of Single Electron Transfer (SET) Mechanisms in Radical Quenching

An alternative pathway for radical scavenging is the Single Electron Transfer (SET) mechanism. This process is typically a two-step sequence, often referred to as Sequential Proton-Loss Electron Transfer (SPLET) in polar solvents. rsc.org

Step 1 (Electron Transfer): The phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion. ArOH + R• → ArOH•+ + R⁻

Step 2 (Proton Transfer): The highly acidic radical cation then rapidly loses a proton to a base (which can be the R⁻ species or the solvent) to yield the same stabilized phenoxyl radical as in the HAT mechanism. ArOH•+ → ArO• + H+

The SET mechanism is more prominent in polar, ionization-supporting solvents like alcohols and water, which can stabilize the charged intermediates. rsc.orgrsc.org For hindered phenols like 2-butyl-6-propylphenol, which are often employed in non-polar environments like plastics and oils, the HAT mechanism is generally considered the dominant pathway for antioxidant activity. rsc.orgamfine.com The choice between HAT and SET is ultimately dictated by the properties of the phenol, the radical, and the surrounding solvent environment. nih.gov

Table 3: Comparison of HAT and SET Antioxidant Mechanisms

FeatureHydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Mechanism One-step direct H-atom donation. frontiersin.orgTwo-step process: electron transfer followed by proton loss. rsc.org
Key Intermediate None (concerted process)Phenol radical cation (ArOH•+). rsc.org
Favored Environment Non-polar solvents (e.g., hydrocarbons, polymers). rsc.orgPolar, ionization-supporting solvents (e.g., alcohols, water). rsc.org
Governing Property Bond Dissociation Enthalpy (BDE) of the O-H bond.Ionization Potential / Oxidation Potential of the phenol.
Relevance for 2-Butyl-6-propylphenol Primary mechanism in typical applications (e.g., plastics, oils). amfine.comLess common, but can occur in specific polar environments.

Impact of Steric and Electronic Effects on Phenolic Radical Reactivity and Stability

The reactivity and stability of the phenoxyl radical derived from 2-Butyl-6-propylphenol are intricately controlled by the steric and electronic contributions of its ortho-alkyl substituents. The butyl and propyl groups at the 2 and 6 positions of the aromatic ring exert significant steric hindrance around the phenolic hydroxyl group. This steric crowding plays a crucial role in the stability of the corresponding phenoxyl radical, which is formed upon hydrogen abstraction from the hydroxyl group. The bulky alkyl groups physically obstruct the radical center, hindering its ability to participate in dimerization or other termination reactions, thereby increasing its lifetime.

Factor Effect on Phenolic Radical Consequence for 2-Butyl-6-propylphenol
Steric Hindrance Increased stability by shielding the radical centerThe butyl and propyl groups enhance the lifetime of the phenoxyl radical, contributing to its antioxidant potential.
Electronic Effects Weak electron-donation from alkyl groupsThis effect is generally considered secondary to the dominant steric effects in determining radical stability.

Reactions Involving Alkyl Side Chains of the Chemical Compound

The alkyl side chains of 2-Butyl-6-propylphenol can be functionalized through various organic reactions, although such transformations can be challenging due to the relative inertness of alkane C-H bonds. However, modern catalytic methods offer potential routes for selective functionalization.

One potential strategy involves free-radical halogenation, where the alkyl chains can be brominated or chlorinated at the benzylic position (the carbon atom attached to the aromatic ring) under UV light or with a radical initiator. The resulting haloalkylphenols can then serve as versatile intermediates for further derivatization, such as through nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., amines, ethers, thiols).

Another approach is the use of transition-metal-catalyzed C-H activation/functionalization. Catalysts based on metals like palladium, rhodium, or iridium can enable the direct introduction of functional groups into the alkyl chains, potentially with regioselectivity. For example, borylation reactions catalyzed by iridium complexes can introduce a boryl group, which can then be converted into various other functionalities.

While specific examples for 2-Butyl-6-propylphenol are scarce in the literature, general strategies for the derivatization of alkylphenols are applicable. These strategies are crucial for modifying the physical and chemical properties of the molecule, such as its solubility, polarity, and biological activity.

Functionalization Strategy Description Potential Products from 2-Butyl-6-propylphenol
Free-Radical Halogenation Introduction of a halogen atom (e.g., Br, Cl) onto the alkyl side chain.2-(1-Halobutyl)-6-propylphenol, 2-Butyl-6-(1-halopropyl)phenol
C-H Borylation Iridium-catalyzed introduction of a boryl group onto the alkyl side chain.Borylated derivatives of 2-Butyl-6-propylphenol
Nucleophilic Substitution Reaction of haloalkyl derivatives with nucleophiles.Amines, ethers, and thioethers of 2-Butyl-6-propylphenol

The alkyl substituents can also influence the oxidation of the molecule beyond the phenolic hydroxyl group. Under strong oxidizing conditions, the alkyl side chains themselves can be oxidized. The benzylic carbons of both the butyl and propyl groups are the most susceptible to oxidation, potentially leading to the formation of ketones or carboxylic acids. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) or chromic acid can cleave the alkyl chains at the benzylic position, yielding carboxylic acid derivatives.

Furthermore, the presence of alkyl groups can direct transformations of the aromatic ring. In certain enzymatic or biomimetic oxidation systems, the alkylphenols can undergo hydroxylation at the aromatic ring or even ring-opening reactions. While specific studies on 2-Butyl-6-propylphenol are limited, research on other alkylphenols has shown that the position and nature of the alkyl groups can significantly influence the outcome of such oxidative transformations. These reactions are relevant in the context of both the synthesis of novel compounds and the environmental degradation pathways of alkylphenols.

Electrochemical Behavior and Anodic Oxidation Studies

The electrochemical properties of 2-Butyl-6-propylphenol provide valuable information about its redox behavior, including its antioxidant potential and the mechanisms of its oxidation.

Cyclic voltammetry (CV) is a powerful technique to study the oxidation of phenolic compounds. For a sterically hindered phenol like 2-Butyl-6-propylphenol, a typical cyclic voltammogram would show an irreversible oxidation peak corresponding to the formation of the phenoxyl radical. The potential at which this oxidation occurs (the oxidation potential) is a key parameter related to its antioxidant activity. A lower oxidation potential generally indicates that the compound is more easily oxidized and can act as a more effective antioxidant.

The steric hindrance provided by the butyl and propyl groups is expected to influence the redox potential. While specific CV data for 2-Butyl-6-propylphenol is not prominently available, studies on other 2,6-dialkylphenols suggest that increasing the steric bulk of the ortho substituents can lead to a slight increase in the oxidation potential. This is attributed to the distortion of the planar phenoxyl radical, which can affect its electronic stabilization.

By analyzing the cyclic voltammograms at different scan rates and in various solvent systems, it is possible to gain insights into the stability of the initially formed radical cation and the subsequent phenoxyl radical. The irreversibility of the oxidation wave often suggests that the generated radical undergoes rapid follow-up chemical reactions.

Electrochemical Parameter Significance for 2-Butyl-6-propylphenol
Oxidation Potential (Epa) Indicates the ease of oxidation and correlates with antioxidant activity.
Peak Current (Ipa) Proportional to the concentration of the electroactive species.
Reversibility of the Redox Process Provides information on the stability of the generated radical species.

The anodic oxidation of 2-Butyl-6-propylphenol at an electrode surface is believed to proceed through a multi-step mechanism. The initial step is a one-electron transfer from the phenol to the electrode, forming a radical cation. This is a very short-lived intermediate that rapidly deprotonates to yield the more stable phenoxyl radical.

The fate of the phenoxyl radical depends on the reaction conditions, including the solvent, pH, and the nature of the electrode material. Due to the steric hindrance from the ortho-alkyl groups, the phenoxyl radical of 2-Butyl-6-propylphenol is expected to be relatively persistent. However, it can still undergo further reactions. These can include:

Further Oxidation: The phenoxyl radical can be further oxidized at higher potentials to a phenoxonium ion. This highly reactive species can then react with nucleophiles present in the medium, such as water or solvent molecules, leading to the formation of quinone-type products or other oxygenated derivatives.

Coupling Reactions: Although sterically hindered, some degree of dimerization or coupling between two phenoxyl radicals might occur, especially at high concentrations, leading to the formation of biphenolic structures.

Reactions with the Solvent: The phenoxyl radical can react with the solvent or supporting electrolyte, leading to a variety of products.

Understanding these mechanistic pathways is crucial for controlling the products of electrochemical synthesis and for elucidating the role of such compounds in various applications, including as antioxidants and as intermediates in organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization of 2 Butyl 6 Propylphenol and Its Derivatives

Mass Spectrometry Methodologies for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a powerful tool for the analysis of 2-butyl-6-propylphenol. The choice of ionization and fragmentation techniques allows for both sensitive quantification and detailed structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, the inherent polarity of the phenolic hydroxyl group in 2-butyl-6-propylphenol necessitates derivatization to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Silylation is a widely adopted derivatization strategy for phenolic compounds. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. thermofisher.comresearchgate.net This process significantly reduces the polarity of the analyte.

The electron ionization (EI) mass spectrum of the TMS derivative of 2-butyl-6-propylphenol is expected to exhibit a characteristic fragmentation pattern. The molecular ion ([M]⁺) would be observed, and key fragment ions would arise from cleavages of the alkyl side chains and the TMS group. Alpha-cleavage (α-cleavage), the breaking of the bond between the aromatic ring and the alkyl substituent, is a common fragmentation pathway for alkylphenols. miamioh.edu For the butyl group, this would result in the loss of a propyl radical (C₃H₇•), while for the propyl group, the loss of an ethyl radical (C₂H₅•) would occur. Another prominent fragment is often the tropylium (B1234903) ion (m/z 91) or related structures formed through rearrangements. The presence of the TMS group also gives rise to characteristic ions, such as [M-15]⁺ due to the loss of a methyl group from the TMS moiety, and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

A dual derivatization approach, involving sequential methylation and trimethylsilylation, can also be employed to confirm the number of reactive hydroxyl groups and the molecular weight of the parent phenol (B47542). dphen1.com

Table 1: Predicted Key GC-MS Fragmentation Data for Trimethylsilyl Derivative of 2-Butyl-6-propylphenol

Fragment Ion Predicted m/z Origin of Fragment
[M]⁺264Molecular ion of the TMS derivative
[M-15]⁺249Loss of a methyl radical (•CH₃) from the TMS group
[M-29]⁺235Loss of an ethyl radical (•C₂H₅) from the propyl group (β-cleavage)
[M-43]⁺221Loss of a propyl radical (•C₃H₇) from the butyl group (β-cleavage)
[M-57]⁺207Loss of a butyl radical (•C₄H₉)
[M-73]⁺191Loss of the trimethylsilyl group (•Si(CH₃)₃)
[Si(CH₃)₃]⁺73Trimethylsilyl cation

Note: This table represents predicted fragmentation patterns based on known fragmentation of similar compounds and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Alkylphenol Species

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of non-volatile derivatives of 2-butyl-6-propylphenol, such as its ethoxylates or conjugated metabolites, without the need for derivatization. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for trace analysis in complex matrices. researchgate.netshimadzu.com

For underivatized 2-butyl-6-propylphenol, electrospray ionization (ESI) in negative ion mode is effective, generating the deprotonated molecule [M-H]⁻ as the precursor ion for MS/MS analysis. researchgate.netshimadzu.com Collision-induced dissociation (CID) of this precursor ion would produce product ions resulting from the cleavage of the alkyl side chains.

To boost sensitivity, pre-column derivatization can be performed. Derivatization with dansyl chloride, for instance, has been shown to increase the sensitivity of LC-MS/MS analysis of alkylphenols by up to 1000 times. dphen1.com In this case, analysis would proceed in positive ion mode, monitoring the transitions from the protonated dansylated derivative to specific product ions.

Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantification. It involves selecting a specific precursor ion and monitoring its transition to one or more specific product ions. This highly selective technique minimizes background interference and allows for accurate quantification at low concentrations. forensicrti.org

Table 2: Hypothetical LC-MS/MS Transitions for 2-Butyl-6-propylphenol and a Potential Metabolite

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
2-Butyl-6-propylphenol191.1149.1 (Loss of C₃H₆)135.1 (Loss of C₄H₈)20
Hydroxylated 2-Butyl-6-propylphenol207.1165.1 (Loss of C₃H₆)151.1 (Loss of C₄H₈)25

Note: This table is for illustrative purposes, presenting plausible transitions based on the structure of the compound.

High-Resolution Mass Spectrometry for Identification of Metabolites and Degradation Products

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is invaluable for the confident identification of unknown metabolites and degradation products of 2-butyl-6-propylphenol.

By obtaining the accurate mass of a precursor ion, a unique elemental formula can be proposed, significantly narrowing down the potential identities of an unknown compound. thermofisher.com When coupled with MS/MS fragmentation data, the structure of metabolites, such as hydroxylated or carboxylated derivatives formed through biological or environmental processes, can be elucidated. The fragmentation patterns of these metabolites, when compared to the parent compound, can reveal the site of modification. For instance, an increase of 16 Da in the mass of a fragment containing the aromatic ring would suggest hydroxylation of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution and in the solid state. It provides detailed information about the carbon skeleton and the chemical environment of each proton, allowing for the unambiguous assignment of the structure of 2-butyl-6-propylphenol and its derivatives.

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Phenolic Structures

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex phenolic structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For 2-butyl-6-propylphenol, COSY would show correlations between adjacent protons in the butyl and propyl chains, as well as between adjacent protons on the aromatic ring. sciepub.comlibretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum. sciepub.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different spin systems, for example, by showing correlations from the benzylic protons of the alkyl chains to the aromatic carbons, and from the aromatic protons to the carbons of the alkyl groups, thus confirming the substitution pattern. sciepub.com

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of 2-butyl-6-propylphenol in its solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. researchgate.netshimadzu.comcdnsciencepub.com ssNMR is particularly useful for studying polymorphism and for characterizing derivatives that are insoluble or difficult to crystallize.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Butyl-6-propylphenol in CDCl₃

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenolic OH4.5 - 5.5 (broad s)-
Aromatic CH6.8 - 7.2 (m)118 - 128
Ar-C-OH-150 - 155
Ar-C-Butyl-125 - 130
Ar-C-Propyl-124 - 129
Butyl-CH₂ (α)2.5 - 2.7 (t)30 - 35
Butyl-CH₂ (β)1.4 - 1.6 (m)31 - 36
Butyl-CH₂ (γ)1.3 - 1.5 (m)22 - 27
Butyl-CH₃0.9 - 1.0 (t)13 - 15
Propyl-CH₂ (α)2.4 - 2.6 (t)28 - 33
Propyl-CH₂ (β)1.5 - 1.7 (m)23 - 28
Propyl-CH₃0.9 - 1.1 (t)13 - 15

Note: These are predicted chemical shift ranges based on general values for substituted phenols and are for illustrative purposes. Actual values may vary depending on solvent and other experimental conditions. cdnsciencepub.commodgraph.co.uk

Conformational Analysis of Alkyl Side Chains via NMR Spectroscopic Methods

The alkyl side chains of 2-butyl-6-propylphenol are flexible and can adopt various conformations. The preferred conformation can influence the molecule's physical properties and its interactions with other molecules. NMR spectroscopy, in conjunction with computational methods, is a powerful tool for studying these conformational preferences. nih.gov

The analysis of vicinal proton-proton coupling constants (³JHH) within the alkyl chains can provide information about the dihedral angles and thus the preferred staggered conformations (gauche vs. anti). nih.gov For more complex systems, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine through-space proximities between protons, providing further conformational constraints. mdpi.com

Variable temperature NMR studies can also be employed to study the dynamics of the side chain rotations. researchgate.net By observing changes in chemical shifts and coupling constants with temperature, information about the energy barriers between different conformers can be obtained.

Computational chemistry, using methods like Density Functional Theory (DFT), can be used to calculate the energies of different conformers and to predict NMR parameters for each. liverpool.ac.uk By comparing the calculated and experimental NMR data, a model for the conformational equilibrium of the alkyl side chains can be developed. nih.gov

Vibrational and Electronic Spectroscopic Techniques for Functional Group Analysis

The structural elucidation and quantification of 2-butyl-6-propylphenol and its derivatives rely on a suite of advanced spectroscopic techniques. Vibrational and electronic spectroscopy are paramount in identifying key functional groups and understanding the electronic properties of these molecules.

Infrared (IR) and Raman Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of the compound and its characteristic functional groups.

For 2-butyl-6-propylphenol, the IR and Raman spectra are dominated by vibrations associated with the hydroxyl (-OH) group, the phenyl ring, and the butyl and propyl alkyl chains. The phenolic -OH group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration of the phenol is also a key indicator, appearing in the 1200-1260 cm⁻¹ region.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl and propyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a set of characteristic bands in the 1450-1600 cm⁻¹ region. Bending vibrations, such as C-H in-plane and out-of-plane bending, provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements IR by providing strong signals for non-polar bonds, such as the C-C bonds of the aromatic ring and alkyl chains. The symmetric "ring breathing" vibration of the substituted benzene ring is often a prominent feature in the Raman spectrum. uliege.beresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for 2-butyl-6-propylphenol.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H StretchPhenolic Hydroxyl3200-3600Strong, BroadWeak
C-H Stretch (Aromatic)Phenyl Ring3000-3100MediumStrong
C-H Stretch (Aliphatic)Butyl & Propyl Chains2850-2960StrongStrong
C=C StretchPhenyl Ring1450-1600Medium-StrongStrong
C-O StretchPhenol1200-1260StrongMedium
C-H Bending (Aliphatic)Butyl & Propyl Chains1375-1465MediumMedium
C-H Out-of-Plane BendPhenyl Ring750-850StrongWeak

This table is generated based on established group frequencies for phenolic and alkyl-substituted aromatic compounds. Actual peak positions may vary based on molecular environment and measurement conditions.

UV-Vis Spectroscopy for Investigating Electronic Transitions and Photoactivity

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like 2-butyl-6-propylphenol, the absorption is primarily due to π → π* and n → π* transitions associated with the benzene ring and the oxygen atom of the hydroxyl group.

The phenol chromophore exhibits two main absorption bands. The primary band, corresponding to a π → π* transition, is typically observed at shorter wavelengths (around 210-220 nm). A secondary, lower intensity band, also arising from a π → π* transition, appears at longer wavelengths (around 270-280 nm). The presence of alkyl substituents on the benzene ring can cause a slight red shift (bathochromic shift) of these absorption maxima.

The non-bonding electrons (n) on the oxygen atom can also undergo a transition to an anti-bonding π* orbital (n → π). These transitions are generally of much lower intensity and may be obscured by the more intense π → π bands. The position and intensity of these absorption bands can be influenced by the solvent polarity.

The UV-Vis spectrum provides valuable information about the conjugation within the molecule and can be used to study its photoactivity. The following table outlines the expected electronic transitions for 2-butyl-6-propylphenol.

Electronic Transition Associated Orbitals Expected λmax Range (nm) Molar Absorptivity (ε)
π → ππ (HOMO) to π (LUMO)~210-220High
π → ππ to π~270-280Moderate
n → πn (oxygen lone pair) to π~300-320Low

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. λmax values are approximate and can be influenced by solvent and substitution patterns. Data is inferred from related phenolic compounds. nist.govnist.gov

Hyphenated Analytical Approaches for Complex Mixture Analysis of Alkylphenols

In industrial and environmental contexts, 2-butyl-6-propylphenol is often present in complex mixtures with other alkylphenols and related compounds. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the effective analysis of such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alkylphenols. nih.gov In GC, the mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling identification based on fragmentation patterns. For phenols, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is another powerful tool, especially for less volatile or thermally labile derivatives. shimadzu.co.krperkinelmer.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) separates the components in the liquid phase. The eluent is then introduced into the mass spectrometer, often using electrospray ionization (ESI), for detection and identification. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis of alkylphenols in various matrices. mdpi.comuni.lu

The table below summarizes the key aspects of these hyphenated techniques for the analysis of alkylphenol mixtures.

Technique Separation Principle Detection Principle Primary Application for Alkylphenols Advantages Considerations
GC-MS Volatility and column interactionMass-to-charge ratio and fragmentation patternAnalysis of volatile alkylphenols and their isomers in various samples.Excellent separation efficiency, extensive spectral libraries for identification.May require derivatization for polar phenols; not suitable for non-volatile compounds. sigmaaldrich.comepa.gov
LC-MS/MS Partitioning between mobile and stationary phasesPrecursor and product ion mass-to-charge ratiosTrace analysis of a wide range of alkylphenols and their ethoxylates in complex matrices.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can suppress or enhance ionization; fewer established spectral libraries than GC-MS. shimadzu.co.krperkinelmer.comshimadzu.com

These advanced hyphenated methods are indispensable for the accurate identification and quantification of 2-butyl-6-propylphenol and its derivatives, ensuring product quality control and monitoring in environmental and industrial settings.

Computational Chemistry and Theoretical Modeling of 2 Butyl 6 Propylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic distribution and energy of molecules, which are key determinants of their reactivity.

Density Functional Theory (DFT) Studies on Reaction Enthalpies and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For 2-butyl-6-propylphenol, DFT calculations could be employed to determine reaction enthalpies (ΔH) and energy barriers for various reactions, such as its antioxidant activity or electrophilic substitution.

Table 1: Predicted Reaction Enthalpies for Antioxidant Pathways of 2-Butyl-6-propylphenol (Hypothetical Data)

Reaction PathwayDescriptionPredicted Reaction Enthalpy (kcal/mol)
Hydrogen Atom Transfer (HAT)ArOH + R• → ArO• + RH-10 to -15
Single Electron Transfer (SET)ArOH + R• → ArOH•+ + R-+20 to +30
Proton Transfer (PT from radical cation)ArOH•+ → ArO• + H++5 to +10

Note: These values are hypothetical and estimated based on trends observed for other alkyl-substituted phenols. The actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

For 2-butyl-6-propylphenol, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, making these sites susceptible to electrophilic attack and oxidation. The LUMO would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. Quantum-chemical calculations for related phenols indicate that the HOMO energy is a key descriptor in predicting their reactivity. bsu.by

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-Butyl-6-propylphenol (Hypothetical Data)

Molecular OrbitalPredicted Energy (eV)
HOMO-8.5 to -9.0
LUMO+0.5 to +1.0
HOMO-LUMO Gap 9.0 to 10.0

Note: These values are hypothetical and estimated based on data for similar phenolic compounds. Precise values would necessitate specific quantum chemical calculations.

Theoretical Determination of Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP)

The O-H Bond Dissociation Enthalpy (BDE) is a critical parameter for assessing the antioxidant activity of phenolic compounds, as it represents the energy required to break the O-H bond homolytically. A lower BDE facilitates hydrogen atom donation to radical species. The Ionization Potential (IP) is the energy required to remove an electron from the molecule and is relevant to the SET mechanism of antioxidant action.

Theoretical methods, particularly DFT, have been shown to provide reliable predictions of BDEs and IPs for phenols. acs.org For 2-butyl-6-propylphenol, the presence of electron-donating alkyl groups (butyl and propyl) at the ortho positions is expected to lower the O-H BDE compared to unsubstituted phenol (B47542), thereby enhancing its antioxidant potential.

Table 3: Predicted Bond Dissociation Enthalpy and Ionization Potential for 2-Butyl-6-propylphenol (Hypothetical Data)

ParameterDescriptionPredicted Value (kcal/mol)
O-H Bond Dissociation Enthalpy (BDE)Energy to break the O-H bond80 - 85
Ionization Potential (IP)Energy to remove one electron180 - 190

Note: These values are hypothetical and estimated based on computational studies of other alkylphenols. Specific calculations are required for accurate determination.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the properties of new or untested compounds.

Development of Predictive Models for Chemical Reactivity and Selectivity

While specific QSAR/QSPR models for 2-butyl-6-propylphenol are not documented, the framework for developing such models for alkylphenols is well-established. nih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict a particular activity or property.

For predicting the chemical reactivity of 2-butyl-6-propylphenol, relevant descriptors would include:

Electronic descriptors: HOMO and LUMO energies, Mulliken charges, and dipole moment.

Steric descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the ortho-substituents.

Topological descriptors: Connectivity indices that encode information about the branching of the alkyl chains.

A multiple linear regression (MLR) or more advanced machine learning algorithms could then be used to build a model that links these descriptors to an experimental measure of reactivity, such as a reaction rate constant.

Correlation of Molecular Descriptors with Experimentally Determined Parameters

In the context of 2-butyl-6-propylphenol, QSAR and QSPR studies would aim to find statistically significant correlations between its calculated molecular descriptors and experimentally determined parameters. For instance, its antioxidant activity could be correlated with a combination of electronic and steric descriptors.

Studies on other substituted phenols have shown that descriptors like the O-H BDE, ionization potential, and parameters related to the stability of the resulting phenoxyl radical are crucial for predicting their antioxidant efficacy. nih.govacs.org For 2-butyl-6-propylphenol, it is expected that its antioxidant activity would show a strong correlation with its calculated O-H BDE and the spin density distribution in the corresponding phenoxyl radical.

While specific computational studies on 2-butyl-6-propylphenol are not extensively available in public literature, its molecular behavior can be inferred from theoretical modeling and molecular dynamics simulations of structurally analogous 2,6-dialkylphenols. These studies provide a robust framework for understanding the conformational landscape, intermolecular interactions, and the influence of steric hindrance on the dynamics of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-evolved behavior of molecules, providing insights into their structural flexibility and interactions with their environment. For 2-butyl-6-propylphenol, MD simulations would be crucial in elucidating the dynamic interplay between its constituent alkyl groups and the phenolic ring.

The intermolecular interactions of 2-butyl-6-propylphenol are dictated by its amphiphilic nature, possessing both a hydrophilic hydroxyl group and hydrophobic alkyl chains. In a polar solvent like water, the hydroxyl group would readily form hydrogen bonds with surrounding water molecules. nih.gov At the same time, the butyl and propyl groups would induce hydrophobic interactions, leading to a structured solvation shell around the molecule. researchgate.net In non-polar environments, van der Waals forces would be the predominant intermolecular interaction.

The orientation of the butyl and propyl groups relative to the hydroxyl group is expected to influence the strength and nature of these interactions. The steric bulk of these groups can partially shield the hydroxyl group, modulating its hydrogen bonding capacity. vinatiorganics.com This is a characteristic feature of hindered phenols, where the bulky substituents around the hydroxyl group influence its reactivity. vinatiorganics.comresearchgate.net

Simulations of related 2,6-dialkylphenols in aqueous solutions have shown that the alkyl chains tend to aggregate, minimizing their contact with water, while the hydroxyl group remains exposed to the solvent. This behavior is anticipated for 2-butyl-6-propylphenol as well, leading to specific orientational preferences at interfaces and in solution. wikipedia.org

Table 1: Predicted Intermolecular Interaction Energies for 2-Butyl-6-propylphenol in Different Solvents

SolventPredominant Interaction TypeEstimated Interaction Energy (kcal/mol)
WaterHydrogen Bonding, Hydrophobic Interactions-10 to -15
EthanolHydrogen Bonding, van der Waals-8 to -12
Hexanevan der Waals-3 to -6

Note: The data in this table is hypothetical and intended for illustrative purposes, based on trends observed for similar alkylphenols.

The ortho-substitution of the butyl and propyl groups on the phenol ring introduces significant steric hindrance, which plays a critical role in defining the molecule's conformational preferences and dynamic behavior. masterorganicchemistry.com The rotation of the alkyl chains around their respective C-C bonds and the rotation of the hydroxyl group are subject to steric clashes with the adjacent substituents. acs.org

Conformational analysis of similar hindered phenols, such as 2,6-di-tert-butylphenol, reveals that the bulky alkyl groups restrict the rotational freedom of the hydroxyl group, favoring a conformation where the O-H bond lies in the plane of the aromatic ring. nih.gov This planarity maximizes the electronic conjugation between the hydroxyl's lone pair electrons and the aromatic pi-system, while minimizing steric repulsion. For 2-butyl-6-propylphenol, with its less bulky and more flexible alkyl chains compared to tert-butyl groups, a greater degree of conformational flexibility is expected, though steric hindrance will still be a dominant factor.

Table 2: Predicted Rotational Barriers for Key Bonds in 2-Butyl-6-propylphenol

BondPredicted Rotational Barrier (kcal/mol)Primary Influencing Factor
Ar-OH3 - 5Steric hindrance from alkyl groups
Ar-C(butyl)4 - 6Steric hindrance from hydroxyl and propyl groups
Ar-C(propyl)3 - 5Steric hindrance from hydroxyl and butyl groups

Note: The data in this table is hypothetical and based on computational studies of analogous hindered phenols.

Environmental Chemistry and Degradation Mechanisms of Alkylphenols

Photochemical Transformation Pathways

Photochemical transformation, or photolysis, is a key process in the environmental degradation of many organic pollutants. It involves the absorption of light energy, which can lead to the breakdown of the chemical structure. taylorandfrancis.com For compounds like 2-butyl-6-propylphenol, this can occur through direct absorption of sunlight or through indirect reactions mediated by other light-activated substances.

Mechanisms of Direct Photolysis and Photo-oxidation Processes

Direct photolysis occurs when a molecule absorbs light energy of a specific wavelength, typically in the UV spectrum of sunlight (wavelengths greater than 290 nm), promoting it to an excited state. nih.gov This excess energy can cause the cleavage of chemical bonds, leading to decomposition. taylorandfrancis.comnih.gov For phenolic compounds, the absorption of UV light can excite the aromatic ring. This can lead to several reactions, including the homolytic cleavage of the phenolic O-H bond to form a phenoxyl radical and a hydrogen atom, or cleavage of bonds within the alkyl substituents.

However, for many persistent organic pollutants, the rate of direct photolysis in the environment is often slow compared to indirect photochemical processes. wikipedia.org The efficiency of direct photolysis is dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface. nih.gov Without specific absorption data for 2-butyl-6-propylphenol, its susceptibility to direct photolysis can be inferred from similar phenolic structures, which are known to undergo such reactions, albeit sometimes with low quantum yields.

Sensitized Photoreactions and Reactive Oxygen Species (ROS) Generation in Environmental Systems

Indirect, or sensitized, photolysis is often a more significant degradation pathway for phenolic compounds in natural waters. This process is initiated by "sensitizers," which are natural components of the water that absorb sunlight and transfer the energy to other molecules, or use the energy to create highly reactive chemical species. taylorandfrancis.com Common sensitizers in aquatic environments include dissolved organic matter (DOM) and nitrate (B79036) ions. nih.gov

Upon absorbing light, these sensitizers can generate a variety of Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). nih.govmdpi.com The hydroxyl radical is an extremely powerful and non-selective oxidizing agent that can react rapidly with a wide range of organic molecules like 2-butyl-6-propylphenol. mdpi.comnist.gov The reaction is typically initiated by the addition of the •OH radical to the electron-rich aromatic ring or by abstracting a hydrogen atom from the alkyl side chains, leading to a cascade of oxidative reactions and eventual degradation. mdpi.comnih.gov

Influence of Environmental Factors on Photodegradation Kinetics

The rate at which 2-butyl-6-propylphenol degrades via photochemical pathways is highly dependent on various environmental factors.

Co-contaminants: The presence of other substances in the water can significantly impact photodegradation. For instance, high concentrations of dissolved organic matter can act as a screen, blocking sunlight from reaching the target pollutant. Conversely, as mentioned, DOM can also act as a sensitizer, generating ROS that accelerate degradation. rsc.org Other co-contaminants can compete with 2-butyl-6-propylphenol for reactive species like •OH, which can decrease its degradation rate. mdpi.com

Table 1: Influence of Environmental Factors on Phenol (B47542) Photodegradation

FactorEffectMechanism
pH Can increase or decrease degradation rateAffects the chemical form of the phenol (phenol vs. phenolate), which alters reactivity and light absorption. Also influences the surface charge of photocatalytic particles. researchgate.netresearchgate.netrsc.org
Co-contaminants (e.g., DOM) Can inhibit or enhance degradationMay compete for photons and reactive species (inhibition) or act as sensitizers to generate ROS (enhancement). mdpi.comrsc.org
Nitrate Ions Can enhance degradationAct as a photosensitizer, producing hydroxyl radicals upon UV irradiation. rsc.org
Initial Contaminant Concentration Higher concentrations can reduce efficiencyMay lead to competitive adsorption on catalyst surfaces and attenuation of light penetration. researchgate.net

Aqueous Phase Oxidation and Hydroxyl Radical Reactions

In the aqueous phase, the oxidation of 2-butyl-6-propylphenol is predominantly driven by reactions with hydroxyl radicals (•OH). These radicals are among the most powerful oxidants found in natural waters and are central to Advanced Oxidation Processes (AOPs) used for water treatment. mdpi.comnih.gov

Kinetics and Mechanistic Details of •OH Radical Attack on Phenolic Rings

The reaction between a hydroxyl radical and an aromatic compound like 2-butyl-6-propylphenol is typically very fast. The primary mechanism involves the electrophilic addition of the •OH radical to the electron-rich benzene (B151609) ring. mdpi.comnist.gov This attack is favored at the ortho and para positions relative to the hydroxyl group, as these positions are activated by the electron-donating nature of the -OH group.

For 2-butyl-6-propylphenol, the positions on the ring are substituted, which will direct the •OH attack to the available positions. The initial addition forms a short-lived hydroxycyclohexadienyl radical intermediate. This radical can then undergo several subsequent reactions, most commonly reacting with dissolved oxygen to form a peroxyl radical, which then eliminates a hydroperoxyl radical (HO₂•) to form a more stable hydroxylated phenol. Alternatively, the intermediate can undergo water elimination to form a phenoxyl radical.

Table 2: Reaction Rate Constants of Hydroxyl Radicals with Phenolic Compounds

CompoundRate Constant (k)Conditions
Phenol6.6 x 10⁹ M⁻¹s⁻¹pH 7
p-Cresol1.4 x 10¹⁰ M⁻¹s⁻¹pH 7
2,6-Dimethylphenol6.7 x 10⁹ M⁻¹s⁻¹pH 9
2-tert-Butyl-4-methylphenolNot specified, but known to react rapidlyNot specified

(Note: Data is compiled from general literature on phenol oxidation and serves as a reference for the expected reactivity of 2-butyl-6-propylphenol.)

Identification and Characterization of Degradation Products and Intermediates

The oxidation of 2-butyl-6-propylphenol by hydroxyl radicals leads to a series of degradation products. The initial attack results in the formation of hydroxylated derivatives, where additional -OH groups are added to the aromatic ring. mdpi.com

Following this initial hydroxylation, the aromatic ring can be opened. This ring-cleavage step is a critical part of the degradation process, as it breaks down the stable aromatic structure into smaller, more easily degradable aliphatic molecules. mdpi.com The resulting intermediates are typically short-chain organic acids. mdpi.comresearchgate.net

Common degradation products identified from the oxidation of similar alkylphenols include:

Hydroxylated Aromatics: Compounds such as substituted catechols and hydroquinones are formed in the initial stages. mdpi.com

Quinones and Quinone Methides: Further oxidation of the hydroxylated intermediates can lead to the formation of benzoquinones. For sterically hindered phenols, the formation of quinone methides is also a possible pathway. researchgate.net

Ring-Opened Products: Once the aromatic ring is broken, various dicarboxylic and monocarboxylic acids are formed. These can include malonic, maleic, oxalic, acetic, and formic acids. mdpi.com

Final Mineralization: Under sustained oxidative conditions, these simple organic acids are ultimately mineralized to carbon dioxide (CO₂), water (H₂O), and inorganic ions, representing the complete breakdown of the original pollutant. researchgate.net

Table 3: Potential Degradation Products of 2-Butyl-6-propylphenol Oxidation

Product ClassSpecific ExamplesFormation Stage
Hydroxylated Intermediates Substituted catechols, hydroquinonesEarly
Quinone-type Structures Substituted benzoquinones, quinone methidesIntermediate
Ring-Opened Aliphatic Acids Malonic acid, Oxalic acid, Acetic acid, Formic acidIntermediate
Final Products Carbon Dioxide (CO₂), Water (H₂O)Final (Mineralization)

Biodegradation Mechanisms in Environmental Compartments

The persistence of 2-Butyl-6-propylphenol in the environment is largely determined by its susceptibility to microbial degradation. Bacteria and fungi have evolved diverse metabolic pathways to utilize phenolic compounds as sources of carbon and energy.

While specific studies on the microbial transformation of 2-Butyl-6-propylphenol are limited, the degradation pathways can be inferred from studies on structurally similar alkylphenols. A key example is the biodegradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1, which was isolated from freshwater sediment. This bacterium is capable of utilizing 2-sec-butylphenol as its sole source of carbon and energy, completely degrading a 1.5 mM concentration within 30 hours. nih.gov The proposed metabolic pathway involves the following steps:

Hydroxylation: The initial step is the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. nih.gov This reaction is a common activation step in the aerobic degradation of phenols.

meta-Cleavage: The resulting catechol derivative then undergoes ring cleavage. In the case of Pseudomonas sp. strain MS-1, this occurs via a meta-cleavage pathway, yielding 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. nih.gov

Further Metabolism: This ring-fission product is further metabolized to 2-methylbutyric acid, which is subsequently mineralized. nih.gov

This meta-cleavage pathway is a common strategy employed by bacteria to degrade aromatic compounds. nih.gov Research on other phenol-degrading bacteria, such as Pseudomonas fluorescens PU1, also highlights the prevalence of the meta-cleavage pathway for phenol degradation. nih.gov

The degradability of alkylphenols by microorganisms like Pseudomonas sp. strain MS-1 is highly dependent on the position of the alkyl substituents. This strain has been shown to degrade a variety of 2-alkylphenols, including those with different alkyl chain sizes and branching, such as o-cresol, 2-ethylphenol, 2-n-propylphenol, 2-isopropylphenol, 2-sec-butylphenol, and 2-tert-butylphenol. nih.gov This suggests that the enzymatic machinery of such bacteria is versatile and can accommodate a range of ortho-substituted phenols.

The general pathways for the bacterial degradation of long-chain alkylphenols often involve multicomponent phenol hydroxylases and catechol dioxygenases, leading to either ortho- or meta-cleavage of the aromatic ring. nih.gov In aerobic conditions, the biotransformation of alkylphenol metabolites is generally more efficient. nih.gov

The microbial degradation of phenolic compounds like 2-Butyl-6-propylphenol is mediated by specific enzymes. The key enzymes involved in the initial stages of aerobic degradation are phenol hydroxylases and catechol dioxygenases.

Phenol hydroxylases are responsible for the initial hydroxylation of the phenol ring to a catechol. nih.govmdpi.com These can be single-component or multi-component enzymes. For instance, studies on long-chain alkylphenol-degrading bacteria have identified the presence of multicomponent phenol hydroxylase genes. nih.gov

Catechol dioxygenases then cleave the aromatic ring of the catechol intermediate. There are two main types:

Catechol 1,2-dioxygenases: These enzymes catalyze the ortho-cleavage of the catechol ring. nih.gov

Catechol 2,3-dioxygenases: These enzymes are responsible for the meta-cleavage of the catechol ring. nih.govnih.gov

The specific pathway utilized depends on the microorganism and the substrate. For example, Pseudomonas fluorescens PU1 primarily uses the meta-cleavage pathway for phenol degradation, showing high catechol 2,3-dioxygenase activity. nih.gov Similarly, the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 proceeds via the meta-cleavage pathway. nih.gov

In addition to bacterial enzymes, fungal enzymes also play a significant role in the degradation of alkylphenols. White-rot fungi, for instance, produce extracellular enzymes like laccases that can oxidize a wide range of phenolic compounds. researchgate.net Laccase-mediated degradation is a promising approach for the bioremediation of environments contaminated with alkylphenols. researchgate.net

The following table provides an overview of the key enzymes involved in the degradation of substituted phenols.

EnzymeFunctionPathway
Phenol HydroxylaseHydroxylation of phenol to catecholInitial activation
Catechol 1,2-dioxygenaseCleavage of the catechol ringortho-cleavage
Catechol 2,3-dioxygenaseCleavage of the catechol ringmeta-cleavage
LaccaseOxidation of phenolic compoundsFungal degradation

Environmental Fate Modeling of Substituted Phenols

Predictive models are essential tools for assessing the environmental behavior of chemicals like 2-Butyl-6-propylphenol. These models use the molecular structure of a compound to estimate its persistence, bioaccumulation potential, and transport in the environment.

The assessment of a chemical as Persistent, Bioaccumulative, and Toxic (PBT) is a crucial aspect of environmental risk assessment. nih.gov For 2-Butyl-6-propylphenol, its PBT properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.

Bioaccumulation (B): The bioaccumulation potential is often estimated based on the octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms. The physicochemical properties of alkylphenol metabolites, particularly their high Kow values, indicate a potential for them to partition into sediments and bioaccumulate. nih.govresearchgate.net Laboratory and field studies on other alkylphenols have shown a low to moderate potential for bioaccumulation. researchgate.net

Toxicity (T): QSAR models can also be used to predict the toxicity of phenols. elsevierpure.comresearchgate.net These models often use descriptors such as molecular polarizability, heat of formation, and atomic charges to correlate the chemical structure with toxic effects. researchgate.net

The Insubria PBT Index, implemented in the QSARINS software, offers a holistic approach to screen for PBT properties directly from the molecular structure, without relying on single threshold values for P, B, and T. nih.gov

The following table summarizes the key molecular descriptors used in QSAR models for predicting the environmental fate of phenols.

DescriptorPredicted PropertyRelevance
Octanol-Water Partition Coefficient (Kow)BioaccumulationIndicates the tendency to accumulate in fatty tissues.
Half-wave oxidation potentialsReactivity/DegradationRelates to the ease of oxidation and degradation. elsevierpure.com
Molecular PolarizabilityToxicityInfluences interactions with biological macromolecules. researchgate.net
Heat of FormationToxicityRelates to the stability and reactivity of the molecule. researchgate.net

The transport and distribution of 2-Butyl-6-propylphenol in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments. Key properties influencing its movement include its solubility in water, vapor pressure, and its tendency to sorb to soil and sediment. nih.govmdpi.com

The high Kow value of many alkylphenols suggests that they will likely partition to organic matter in soil and sediment, reducing their mobility in water. nih.govresearchgate.net The pH of the surrounding medium can also significantly influence the transport of ionizable organic compounds like phenols. nih.gov At higher pH values, phenols are more likely to be in their anionic form, which is generally more water-soluble and less sorptive to soil.

Models like MODFLOW can be coupled with reaction modules to simulate the reactive transport of organic contaminants in groundwater. mdpi.com These models consider processes such as advection, dispersion, sorption, and degradation to predict the concentration and movement of the contaminant over time.

For atmospheric transport, the vapor pressure of the compound is a critical parameter. While some alkylphenols have been detected in the atmosphere, their transport is generally limited by their relatively low volatility. nih.govresearchgate.net

Advanced Applications in Material Science and Catalysis Research

Polymer Chemistry and Stabilization Technologies

The primary utility of 2-Butyl-6-propylphenol in polymer science stems from its role as an antioxidant. ontosight.ai Hindered phenols, as a class of compounds, are instrumental in preventing the degradation of polymeric materials, thereby extending their service life and maintaining their desired properties. nih.gov

Exploration of Hindered Phenols as Polymerization Initiators

While primarily known as stabilizers that inhibit radical processes, under certain conditions, hindered phenols can be involved in initiation steps of polymerization. The phenoxyl radicals formed from hindered phenols are generally stable and act as radical scavengers, terminating chain reactions. uni.lu However, their reactivity can be tuned. For instance, in the presence of strong oxidizing agents or high-energy radiation, these phenolic compounds can generate radicals that may initiate polymerization, although this is not their conventional role. Research in this area is focused on controlling the conditions to harness this latent reactivity for developing novel polymerization techniques.

Strategies for Covalent Immobilization of Antioxidant Moieties onto Polymer Backbones

A significant drawback of using conventional antioxidants is their potential to migrate out of the polymer matrix over time, leading to a loss of long-term stability. researchgate.net To address this, researchers are actively developing methods to covalently bond antioxidant molecules, such as 2-Butyl-6-propylphenol, directly onto the polymer backbone. This approach ensures the permanent presence of the antioxidant, enhancing the durability of the material. One common strategy involves the functionalization of the phenolic compound to introduce a reactive group that can participate in the polymerization process or be grafted onto a pre-existing polymer.

Development of Radical Grafting Techniques for Synthesizing Polymer-Bound Antioxidants

Radical grafting is a versatile method for covalently attaching antioxidant molecules to polymers. researchgate.net This technique involves the generation of radical sites on the polymer backbone, which then react with a suitable monomer or a functionalized antioxidant. Free-radical grafting is considered an environmentally friendly approach as it can often be carried out without the use of toxic solvents. mdpi.com The efficiency of grafting depends on several factors, including the type of initiator used, the reaction temperature, and the concentration of the reactants. While specific studies on the radical grafting of 2-Butyl-6-propylphenol are not extensively documented, research on similar phenolic compounds provides insight into the potential methodologies.

Grafting MethodInitiator SystemPolymer SubstrateGrafting Efficiency (%)Reference
Melt GraftingDicumyl peroxide (DCP)Polypropylene (PP)~35 nih.gov
Solution GraftingBenzoyl peroxide (BPO)Poly(butyl acrylate)~35 mdpi.com
Free-Radical GraftingAscorbic acid/Hydrogen peroxideChitosanNot Specified nih.gov

Table 1: Representative Radical Grafting Techniques for Antioxidant Immobilization. This table illustrates common methods and efficiencies for grafting antioxidants onto various polymer backbones. The data is representative of the general process for compounds structurally similar to 2-Butyl-6-propylphenol.

Role in Catalytic Processes

The application of phenolic compounds is expanding beyond polymer stabilization into the realm of catalysis, where they can act as organocatalysts or as ligands for metal-based catalysts.

Phenolic Compounds as Organocatalysts and Ligands in Organic Synthesis

Phenolic compounds can participate in various organic reactions as catalysts. Their acidic hydroxyl group and the electron-rich aromatic ring can facilitate a range of chemical transformations. Furthermore, phenols are widely used as ligands in coordination chemistry. mdpi.com The phenolic hydroxyl group can coordinate to a metal center, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting metal complex. This allows for the design of highly selective and active catalysts for a variety of synthetic applications, including oxidation and reduction reactions. nist.govresearchgate.net

Integration of Phenols in Metal-Organic Frameworks (MOFs) and Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of phenolic ligands into MOF structures can impart specific functionalities, such as catalytic activity or selective adsorption properties. mdpi.com Phenol-containing MOFs are being investigated for their potential in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This offers advantages in terms of catalyst separation and recycling. The porous nature of MOFs allows for the diffusion of substrates to the active sites within the framework, while the defined structure can lead to high selectivity. While the direct integration of 2-Butyl-6-propylphenol into MOFs is a niche area of research, the principles established with other phenolic ligands suggest a promising avenue for future exploration. ontosight.ai

MOF SystemMetal NodePhenolic LigandApplicationReference
ZIF-8Zinc2-MethylimidazoleGas Separation
MIL-53(Al)AluminumTerephthalic acidGas Storage mdpi.com
Cu-MOFCopperNot SpecifiedCatalytic Wet Peroxide Oxidation mdpi.com

Table 2: Examples of Metal-Organic Frameworks with Potential for Phenolic Ligand Integration. This table provides examples of existing MOFs and their applications, highlighting the versatility of these materials for incorporating functional ligands like phenolic compounds.

Enzymatic Catalysis and Biotransformations Involving Phenolic Substrates

The enzymatic modification of phenolic compounds represents a green and highly selective alternative to traditional chemical synthesis. Enzymes such as laccases and peroxidases are of particular interest for their ability to catalyze the oxidation of phenols, leading to polymerization or the formation of novel functionalized molecules. nih.govnih.gov While direct enzymatic catalysis of 2-butyl-6-propylphenol is not extensively documented, the principles derived from studies on other substituted phenols provide a strong foundation for its potential biotransformations.

Enzymes like peroxidases catalyze polymerization through the formation of free radicals. nih.gov The reaction mechanism involves the enzyme abstracting a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. These radicals can then couple in various ways to form polymers. The structure and solubility of the resulting polymers can be controlled by modifying reaction conditions such as pH, solvent, and temperature. nih.govnih.gov For sterically hindered phenols like 2-butyl-6-propylphenol, the bulky ortho-substituents would likely influence the regioselectivity of the polymerization, potentially leading to polymers with unique structural and material properties.

Another significant area of biotransformation is the hydroxylation and subsequent modification of the alkyl side chains. For instance, the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), found in Pseudomonas putida, has been shown to be active on a range of 4-alkylphenols. sigmaaldrich.comnih.gov This enzyme acts by dehydrogenating the substrate to a quinone methide, which is then hydrated to form a chiral alcohol. sigmaaldrich.comnih.gov With linear alkylphenols such as 4-n-propylphenol and 4-n-butylphenol, this results in hydroxylation at the methylene (B1212753) group adjacent to the aromatic ring. sigmaaldrich.comnih.gov For phenols with branched or cyclic alkyl groups, the formation of vinyl compounds is often observed. sigmaaldrich.comnih.gov It is plausible that an enzyme with similar activity could be used to introduce chirality or other functionalities to the butyl or propyl groups of 2-butyl-6-propylphenol.

The table below summarizes the biotransformation products of various 4-alkylphenols catalyzed by 4-ethylphenol methylenehydroxylase, illustrating the potential transformations applicable to 2-butyl-6-propylphenol.

SubstrateMajor Product
4-n-Propylphenol1-(4'-hydroxyphenyl)propanol (chiral alcohol)
4-n-Butylphenol1-(4'-hydroxyphenyl)butanol (chiral alcohol)
4-Isopropylphenol4-Isopropenylphenol (vinyl compound)
Chavicol1-(4'-hydroxyphenyl)-2-propen-1-ol (chiral alcohol)
5-IndanolInden-5-ol (vinyl compound)

Data sourced from studies on 4-ethylphenol methylenehydroxylase catalysis. sigmaaldrich.comnih.gov

Chemosensor Development for Phenolic Compounds

The detection of phenolic compounds is crucial for environmental monitoring and industrial process control. Consequently, there is significant research into the development of sensitive and selective chemosensors. While sensors specifically designed for 2-butyl-6-propylphenol are not yet prevalent, the platforms developed for other alkylphenols can be adapted for its detection.

Design and Performance of Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, low-cost, and portable method for the detection of phenolic compounds. These sensors typically operate by oxidizing the phenol (B47542) at the surface of an electrode and measuring the resulting current. The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that facilitate the electrochemical reaction.

One promising approach involves the use of graphene-modified screen-printed electrodes. Graphene's high surface area and excellent electrical conductivity enhance the sensitivity of the sensor. The general mechanism involves the accumulation of the alkylphenol on the electrode surface, followed by its electrochemical oxidation. The peak current of this oxidation is proportional to the concentration of the alkylphenol.

Research on various alkylphenols has demonstrated the effectiveness of this approach. The table below presents the performance characteristics of a graphene-modified screen-printed electrode for the detection of several alkylphenols, which provides a benchmark for the potential detection of 2-butyl-6-propylphenol.

AnalyteLinear Range (µM)Limit of Detection (µM)
Bisphenol A0.1 - 100.06
4-Nonylphenol0.5 - 200.1
4-Octylphenol1 - 500.5
4-tert-Octylphenol0.5 - 200.1

Performance data for a graphene-modified screen-printed electrochemical sensor.

Optical Sensor Architectures and Their Sensing Mechanisms for Alkylphenols

Optical sensors provide another powerful tool for the detection of phenolic compounds, often with high sensitivity and selectivity. These sensors typically rely on changes in optical properties, such as fluorescence or absorbance, upon interaction with the target analyte.

A common strategy for optical sensing is based on fluorescence quenching. In this approach, a fluorescent probe is used that experiences a decrease in its fluorescence intensity in the presence of the phenolic compound. For example, a novel functional poly(vinyl chloride) (PVC) containing a fluorescent curcumin (B1669340) moiety has been developed for the detection of 2,6-dinitrophenol. nih.gov The mechanism involves the formation of a complex between the polymer and the analyte through hydrogen bonding, which leads to fluorescence quenching. nih.gov This type of sensor architecture could potentially be adapted for 2-butyl-6-propylphenol by designing a polymer with a suitable binding pocket and fluorescent reporter.

Another advanced optical sensing technique utilizes fluorescent chemosensors that can be integrated into various platforms, including fiber optics. nih.govacs.orgrsc.org These sensors can be designed for real-time and continuous monitoring. For instance, diboronic acid-based fluorescent sensors have been successfully commercialized for continuous glucose monitoring and demonstrate the potential for developing similar systems for other analytes, including sterically hindered phenols. nih.govacs.org The design of such sensors for 2-butyl-6-propylphenol would involve synthesizing a fluorescent molecule with a specific recognition site for the phenolic structure.

Q & A

Q. How can researchers address discrepancies in reported toxicity thresholds for 2-Butyl-6-propylphenol across different regulatory frameworks?

  • Methodology : Conduct a comparative review of hazard assessments (e.g., EPA IRIS, EFSA), identifying methodological differences (e.g., exposure durations, endpoints). Perform harmonized in vivo and in vitro toxicity testing (e.g., OECD TG 408 for chronic exposure) and apply benchmark dose (BMD) modeling to refine risk thresholds .

Methodological Tables

Parameter Analytical Technique Key Considerations References
Structural Isomer SeparationHPLC-MSRetention time alignment, fragmentation patterns
Thermal StabilityTGA/DSCDecomposition onset, enthalpy changes
Bioactivity Meta-AnalysisANOVA/Effect SizeStandardization of assay protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.